molecular formula C20H26FN5O2S B4463882 4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B4463882
M. Wt: 419.5 g/mol
InChI Key: BGQRIPQMILEXCJ-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzenesulfonyl group, a piperazine ring, and a pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with piperazine to form 4-(2-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-chloropyrimidine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted piperazine and pyrimidine derivatives

Scientific Research Applications

4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzenesulfonyl group enhances its reactivity and potential for forming diverse derivatives, while the piperazine and pyrimidine rings contribute to its stability and biological activity.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2S/c1-16-22-19(24-9-5-2-6-10-24)15-20(23-16)25-11-13-26(14-12-25)29(27,28)18-8-4-3-7-17(18)21/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQRIPQMILEXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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